molecular formula C44H69N13O11 B1447745 (Sar1,Thr8)-Angiotensin II CAS No. 53632-49-8

(Sar1,Thr8)-Angiotensin II

カタログ番号: B1447745
CAS番号: 53632-49-8
分子量: 956.1 g/mol
InChIキー: VUFFRQVVDOLRNK-OOQPGHNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Sar1,Thr8)-Angiotensin II is a synthetic analogue of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically modified at the first and eighth positions with sarcosine and threonine, respectively, which alters its biological activity compared to the natural hormone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Sar1,Thr8)-Angiotensin II involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications at the first and eighth positions are introduced during this step. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.

化学反応の分析

Types of Reactions

(Sar1,Thr8)-Angiotensin II can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogues with different biological activities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

科学的研究の応用

(Sar1,Thr8)-Angiotensin II has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating blood pressure and fluid balance.

    Medicine: Explored as a potential therapeutic agent for conditions related to the renin-angiotensin system, such as hypertension.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

(Sar1,Thr8)-Angiotensin II exerts its effects by binding to angiotensin II receptors, primarily the AT1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels and activate protein kinase C, resulting in vasoconstriction and increased blood pressure.

類似化合物との比較

Similar Compounds

  • (Sar1,Ile8)-Angiotensin II
  • (Sar1,Ala8)-Angiotensin II

Comparison

(Sar1,Thr8)-Angiotensin II is unique due to its specific modifications, which confer distinct biological properties. For instance, it has weaker agonistic pressor activity compared to (Sar1,Ile8)-Angiotensin II and (Sar1,Ala8)-Angiotensin II . Additionally, this compound shows vascular selective properties, making it a valuable tool for studying the heterogeneity of angiotensin II receptors in different tissues .

生物活性

(Sar1,Thr8)-Angiotensin II, often referred to as [Sar1,Thr8]ANG II, is a synthetic analog of angiotensin II (ANG II), a peptide hormone crucial in regulating blood pressure, fluid balance, and various physiological processes. This compound has garnered attention due to its unique biological activities and potential therapeutic applications.

This compound is characterized by the substitution of sarcosine (Sar) at position 1 and threonine (Thr) at position 8 of the ANG II peptide sequence. This modification alters its interaction with angiotensin receptors, primarily the AT1 receptor, which mediates many of ANG II's effects.

Blood Pressure Regulation

Research indicates that [Sar1,Thr8]ANG II exhibits weaker agonistic pressor activity compared to other ANG II analogs. In clinical studies involving normal subjects, this compound demonstrated a modest increase in blood pressure but was less effective than [Sar1,Ile8]ANG II or [Sar1,Ala8]ANG II. Specifically, the pressor response was significantly lower, suggesting a selective action on vascular tissues .

Plasma Aldosterone Concentration (PAC)

The effect of [Sar1,Thr8]ANG II on plasma aldosterone levels was minimal. Unlike other analogs that significantly increased PAC and blocked the steroidogenic actions of ANG II, [Sar1,Thr8]ANG II showed little effect in this regard. This indicates a potential role in modulating aldosterone secretion without exerting strong stimulatory effects on adrenal steroidogenesis .

Comparative Analysis of Angiotensin Analogues

CompoundPressor ActivityEffect on PACEffect on PRA
[Sar1,Thr8]ANG IIWeakMinimalSuppressed
[Sar1,Ile8]ANG IIStrongIncreasedSuppressed
[Sar1,Ala8]ANG IIModerateIncreasedSuppressed

Clinical Trials

A study conducted on six normal subjects evaluated the effects of [Sar1,Thr8]ANG II alongside other angiotensin analogs. The findings revealed that while all tested compounds suppressed plasma renin activity (PRA), [Sar1,Thr8]ANG II's impact was less pronounced compared to its counterparts. This suggests its potential use as a selective angiotensin receptor antagonist with limited pressor effects .

Preclinical Studies

In animal models, [Sar1,Thr8]ANG II has been shown to influence central nervous system mechanisms related to blood pressure regulation. Specifically, pretreatment with this compound abolished additional pressor responses induced by neprilysin inhibitors in spontaneously hypertensive rats. This highlights its role in modulating neurogenic hypertension pathways .

Potential Therapeutic Applications

Given its unique profile, [Sar1,Thr8]ANG II could serve as a valuable tool in research focused on hypertension and cardiovascular diseases. Its selective receptor activity may allow for targeted therapies that minimize adverse effects associated with traditional ANG II receptor blockers.

特性

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFFRQVVDOLRNK-OOQPGHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。